molecular formula C25H32N2O7 B13439164 pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate

pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate

Cat. No.: B13439164
M. Wt: 472.5 g/mol
InChI Key: AFZFTLASEAMSFD-RUZDIDTESA-N
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Description

Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structural features, including a pentan-3-yl group, a dimethoxyphenyl ring, and a phenylmethoxycarbonylhydrazinyl moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate typically involves multi-step organic reactions. The starting materials may include pentan-3-ol, 3,4-dimethoxybenzaldehyde, and phenylmethoxycarbonylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate: Similar in structure but may differ in functional groups or stereochemistry.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic rings and methoxy groups.

    Phenylmethoxycarbonylhydrazine derivatives: Compounds with similar hydrazine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate

InChI

InChI=1S/C25H32N2O7/c1-6-19(7-2)34-23(29)25(3,22(28)18-13-14-20(31-4)21(15-18)32-5)27-26-24(30)33-16-17-11-9-8-10-12-17/h8-15,19,27H,6-7,16H2,1-5H3,(H,26,30)/t25-/m1/s1

InChI Key

AFZFTLASEAMSFD-RUZDIDTESA-N

Isomeric SMILES

CCC(CC)OC(=O)[C@@](C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(CC)OC(=O)C(C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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